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D-ribofuranosyl-aminooxazoline

Cat. No.: B13821401
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-AIHAYLRMSA-N
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Description

Historical Context and Significance of Ribofuranosyl Derivatives in Research

Ribofuranosyl derivatives, particularly β-D-ribofuranose, are fundamental to life as we know it, forming the backbone of RNA and playing a central role in cellular metabolism. nih.govmadridge.org The historical significance of these molecules is deeply rooted in the "RNA World" hypothesis, which posits that RNA, or a similar polymer, was the primary macromolecule of early life, capable of both storing genetic information and catalyzing chemical reactions. nih.gov This hypothesis places β-D-ribonucleotides, the building blocks of RNA, at the heart of abiogenesis research. nih.gov

From a historical perspective, the journey to understand the role of ribofuranosyl derivatives has been marked by significant challenges, notably the "prebiotic chemist's nightmare." nih.gov This refers to the difficulty of explaining how D-ribose, an unstable sugar that forms in low yields among a complex mixture of other sugars, could have been selectively incorporated into the first genetic polymers on the early Earth. nih.govaip.orgkcl.ac.uk Despite these hurdles, the universal function of N-glycosyl derivatives of β-D-ribofuranose in all known organisms strongly suggests their indispensable role from the very beginning of life. nih.gov

Beyond the origins of life, synthetic ribofuranosyl derivatives have become invaluable tools in medicinal chemistry and drug discovery. mdpi.com Beginning with the discovery of antiviral and anticancer nucleoside analogues from marine sponges, which demonstrated that modifications to the ribose sugar moiety could lead to potent biological activity, chemists have synthesized a vast array of derivatives. madridge.orgmdpi.com These efforts have led to the development of crucial drugs, underscoring the versatility and importance of the ribofuranosyl scaffold in biological research. madridge.org Phosphorylated derivatives, such as adenosine (B11128) triphosphate (ATP), are also recognized as the universal energy currency in cells, further cementing the central role of ribose in biological systems. madridge.org

Conceptual Framework of Aminooxazoline Moieties in Biological Systems

The aminooxazoline moiety has emerged as a conceptually critical structure in prebiotic chemistry, offering a plausible solution to the long-standing problem of ribonucleotide synthesis under early Earth conditions. researchgate.netrsc.org Specifically, 2-aminooxazole is considered a key prebiotic precursor that can react with simple sugars to form aminooxazoline intermediates, which then guide the assembly of nucleobases. kcl.ac.ukucl.ac.uknih.gov This pathway elegantly bypasses the need for the pre-formation of free ribose and nucleobases and their subsequent, often inefficient, condensation. kcl.ac.ukmpg.de

The conceptual framework places aminooxazolines as central hubs in a systems chemistry approach to the origins of life. ucl.ac.uk Research has shown that these moieties are not only intermediates in the synthesis of pyrimidine (B1678525) ribonucleotides but may also link the chemical origins of nucleic acids and amino acids, the two fundamental polymers of life. researchgate.netucl.ac.uk This connection arises from the reactivity of aminonitriles, precursors to amino acids, which can participate in reactions with the components of nucleotide synthesis. ucl.ac.uk

The chemical properties of the aminooxazoline ring itself are also significant. For instance, some aminooxazoline-containing ligands have been shown to undergo tautomerization upon binding to metal ions, creating flexible cavities for catalysis. researchgate.net In the context of prebiotic synthesis, the aminooxazoline intermediate, formed from the reaction of 2-aminooxazole and glyceraldehyde, serves as a scaffold that ultimately leads to the formation of pyrimidine β-ribonucleotides. kcl.ac.uknih.gov This strategy represents a major advance in demonstrating a robust and selective pathway to key biological building blocks from simple prebiotic feedstocks. rsc.org

Current Research Landscape and Knowledge Gaps Pertaining to D-ribofuranosyl-aminooxazoline

This compound, also referred to as ribose aminooxazoline (RAO), is at the forefront of current research into the prebiotic synthesis of pyrimidine nucleotides. aip.orgnih.gov It is recognized as a key intermediate that forms from the reaction of D-ribose with cyanamide (B42294) or, more plausibly, from the reaction of 2-aminooxazole with glyceraldehyde. aip.orgkcl.ac.ukucl.ac.uk A significant finding in the current research landscape is the remarkable crystallization properties of RAO. It has been shown to crystallize spontaneously from complex reaction mixtures, a process that can even lead to an enhancement of enantiomeric excess, suggesting a potential mechanism for the origin of biological homochirality. aip.orgkcl.ac.uknih.gov

Current research has successfully demonstrated pathways to convert RAO into pyrimidine ribonucleosides. However, this conversion is not without its challenges. The initial reaction with cyanoacetylene (B89716) predominantly forms the non-biological α-anomer of cytidine (B196190) (α-ribocytidine). kcl.ac.uk While photoanomerization can convert this to the natural β-anomer, the process is notoriously inefficient for α-ribocytidine itself. nih.gov A major breakthrough was the discovery of a highly efficient photoanomerization route via an α-2-thioribocytidine intermediate, providing a plausible pathway to the canonical pyrimidine nucleosides. nih.gov

Despite these advances, significant knowledge gaps remain. A primary challenge is the development of a divergent synthesis that can produce both pyrimidine and purine (B94841) nucleotides from a common precursor like RAO. ucl.ac.uk The current successful pathways for pyrimidine and purine synthesis are largely separate and incompatible. ucl.ac.uk Furthermore, the yields of converting RAO to cytidine can be low due to side reactions, such as hydrolysis of the intermediate to an oxazolidinone. kcl.ac.ukucl.ac.uk Ongoing theoretical and experimental studies are exploring the photochemistry and stability of pentose (B10789219) aminooxazolines to better understand their fate and reactivity under the conditions of the early Earth. nih.gov The selective synthesis of RAO from a mixture of pentose aminooxazolines (such as arabinose-AO, xylose-AO, and lyxose-AO) has been achieved through crystallization, highlighting a potential prebiotic purification mechanism. aip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O4 B13821401 D-ribofuranosyl-aminooxazoline

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(3aS,5R,6R,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4-,5+/m1/s1

InChI Key

IVFVSTOFYHUJRU-AIHAYLRMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways for D Ribofuranosyl Aminooxazoline

Chiral Synthesis Approaches to D-ribofuranosyl Precursors

The stereochemistry of the D-ribofuranosyl precursor is paramount in determining the final stereochemistry of the nucleoside. The synthesis of these chiral precursors often begins from readily available sugars. For instance, L-arabinose can be used as a starting material. nih.gov The condensation of L-arabinose with cyanamide (B42294) in a basic medium yields the aminooxazoline 10. nih.gov This approach leverages the inherent chirality of the starting sugar to establish the desired stereocenters in the ribofuranosyl moiety.

Another key strategy involves the reaction of 2-aminooxazole with glyceraldehyde. mdpi.comkcl.ac.uk This reaction is significant because it allows for the construction of the five-carbon pentose (B10789219) backbone with complete furanosyl selectivity and regiospecific glycosylation. mdpi.com The inherent chirality of glyceraldehyde directs the stereochemical outcome of the reaction. Interestingly, the presence of L-amino acids, such as L-proline, can kinetically resolve glyceraldehyde, preferentially scavenging the L-enantiomer and allowing the D-enantiomer to react with 2-aminooxazole to form enantioenriched D-ribo-configured aminooxazolines. kcl.ac.uk This highlights an intriguing link between the prebiotic synthesis of D-nucleotides and L-amino acids. kcl.ac.uk The remarkable crystallization of D-ribo-aminooxazoline from a mixture of other pentose isomers further aids in its purification and enrichment. kcl.ac.uknih.gov

The table below summarizes key starting materials and their corresponding products in the synthesis of chiral D-ribofuranosyl precursors.

Starting MaterialReagent(s)ProductReference
L-ArabinoseCyanamide, Basic MediumAminooxazoline 10 nih.gov
D-Glyceraldehyde2-AminooxazoleD-ribo-aminooxazoline kcl.ac.uk
Glycolaldehyde, Cyanamide2-Aminooxazole kcl.ac.uk

Formation and Functionalization of the Aminooxazoline Ring System

The formation of the aminooxazoline ring is a pivotal step. This heterocyclic system serves as a masked form of the ribose sugar and a precursor to the pyrimidine (B1678525) base.

Cyclization Reactions and Stereochemical Control

The cyclization to form the aminooxazoline ring is typically achieved through the reaction of a pentose sugar, like D-ribose, with cyanamide. researchgate.net This reaction proceeds with the formation of a fused 5,5-ring system, which dictates the stereochemistry of the resulting glycosidic bond. ucl.ac.uk The cis-1',2'-diol of the furanose is required for the formation of this fused ring structure. ucl.ac.uk

Stereochemical control at the anomeric carbon (C1') is a significant challenge in nucleoside synthesis. nih.gov Traditional N-glycosylation methods often rely on neighboring group participation from a C2' protecting group to achieve high β-selectivity. nih.gov However, the synthesis of α-nucleosides, for which pentose aminooxazolines are key intermediates, has been less explored. nih.gov The stereoselectivity of the conversion of aminooxazoline to the final nucleoside can be influenced by various factors, including the protecting groups on the sugar ring. nih.gov

Radical cyclization reactions represent an alternative approach to forming cyclic products through radical intermediates. wikipedia.org These reactions are often rapid and selective, proceeding under mild conditions with high functional group tolerance. wikipedia.org While not explicitly detailed for D-ribofuranosyl-aminooxazoline in the provided context, the principles of stereoselectivity in radical cyclizations, which can be influenced by existing stereocenters in the substrate, are relevant to consider for novel synthetic designs. wikipedia.org

Regioselective Modifications and Derivatization Strategies

Once the this compound is formed, it can undergo various regioselective modifications and derivatizations. These modifications are crucial for the subsequent construction of the full nucleoside structure.

One key reaction is cyanovinylation, where the aminooxazoline reacts with cyanoacetylene (B89716). nih.govnih.gov This reaction is a critical step in the pathway to pyrimidine nucleotides. acs.org The aminooxazoline moiety can be selectively cyanovinylated even in the presence of other potentially nucleophilic heteroatoms. nih.gov The pH of the reaction medium plays a crucial role in this step; a buffered pH is often necessary to prevent side reactions and ensure a clean conversion. mdpi.comnih.gov

Further derivatization strategies can involve the introduction of protecting groups onto the hydroxyl functions of the ribofuranosyl moiety. nih.gov For instance, silylation using tert-butyldimethylsilyl chloride (TBSCl) can be employed to protect hydroxyl groups, which can then be selectively deprotected later in the synthetic sequence. nih.gov

The table below outlines some key reactions and their outcomes in the modification of the aminooxazoline system.

SubstrateReagent(s)ProductSignificanceReference
This compoundCyanoacetyleneα-ribo-cytidine intermediateKey step in pyrimidine nucleotide synthesis kcl.ac.uk
Aminooxazoline 10Methyl propiolateAnhydro-l-uridine 11Intermediate for 2'-substituted l-nucleosides nih.gov
2'-O-Me-uridine derivativeImidazole, TBSClTBS protected derivativeProtection of hydroxyl groups nih.gov

Novel Methodologies for Nucleosidic Linkage Formation from Aminooxazoline Intermediates

The conversion of the this compound intermediate into the final nucleoside involves the formation of the N-glycosidic bond and the construction of the pyrimidine ring. A pivotal reaction in this process is the reaction of the aminooxazoline with cyanoacetylene, which leads to the formation of α-cytidine derivatives. kcl.ac.ukresearchgate.net

Recent research has focused on developing stereodivergent methods to control the anomeric selectivity. One such method is an additive-controlled stereodivergent iodocyclization, which allows for the selective synthesis of either α- or β-nucleosides. nih.gov The choice of additive, such as sodium iodide for β-nucleosides or triphenylphosphine (B44618) sulfide (B99878) for α-nucleosides, dictates the stereochemical outcome. nih.gov This approach provides a powerful tool for accessing nucleosides with high α/β selectivity, which has been a limitation of previous methods. nih.gov

Another strategy involves the use of titanium-catalyzed ribosylation of nucleobases. researchgate.net While this method focuses on direct ribosylation rather than starting from an aminooxazoline, it highlights the ongoing efforts to achieve regioselective N-glycosylation. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound and its subsequent conversion to nucleosides are governed by both kinetic and thermodynamic factors.

The reaction of glyceraldehyde with 2-aminooxazole to form pentose aminooxazolines is subject to kinetic control. kcl.ac.uk The use of L-amino acids to kinetically resolve glyceraldehyde demonstrates how reaction rates can be manipulated to achieve a desired stereochemical outcome. kcl.ac.uk The subsequent crystallization of the desired D-ribo-aminooxazoline from a mixture of isomers is a thermodynamically driven process that allows for the isolation of a pure, homochiral product. kcl.ac.uknih.gov

In the cyanovinylation of the aminooxazoline, the reaction kinetics are sensitive to pH. An increasing pH during the reaction can lead to hydrolysis of the intermediate and the formation of by-products, highlighting the need for careful control over reaction conditions. kcl.ac.uk The use of phosphate (B84403) as a buffer not only controls the pH but also acts as a general acid-base catalyst, significantly improving the yield and cleanliness of the reaction. kcl.ac.uk

The study of reaction kinetics and thermodynamics is crucial for optimizing reaction conditions to favor the formation of the desired product over side reactions. rsc.orgmdpi.com For instance, understanding the equilibrium properties of a reaction can help in devising strategies to shift the equilibrium towards the product. rsc.org In the context of prebiotic chemistry, wet-dry cycles have been proposed as a mechanism to overcome thermodynamic barriers to polymer formation by driving condensation reactions. mdpi.com

Advanced Structural Elucidation and Conformational Dynamics of D Ribofuranosyl Aminooxazoline

Spectroscopic Characterization for Conformational Analysis (e.g., advanced NMR, CD)

Spectroscopic techniques are fundamental in determining the solution-state conformation of flexible molecules like D-ribofuranosyl-aminooxazoline. Advanced Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide critical data on the molecule's three-dimensional arrangement.

Advanced NMR Spectroscopy: One-dimensional NMR provides initial data on chemical shifts and coupling constants, which are influenced by the molecule's conformation. ubc.canih.gov For this compound and its phosphorylated derivatives, 1H NMR has been used to identify the different stereoisomers in solution. huji.ac.il

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for conformational analysis. columbia.educhemrxiv.org These methods detect through-space interactions between protons that are close to each other (< 5 Å), allowing for the determination of the relative orientation of different parts of the molecule. nih.gov For instance, NOESY cross-peaks between the protons of the oxazoline (B21484) ring and the ribofuranose moiety can definitively establish the syn or anti conformation of the nucleoside analogue. While specific NOESY spectra for this compound are not detailed in readily available literature, a hypothetical analysis can illustrate its utility.

Table 1: Hypothetical NOESY Correlations for a C2'-endo Conformation of this compound.

Proton 1Proton 2Expected NOE IntensityInferred Proximity
H1'H4'StrongConfirms anti conformation
H1'H2'MediumConsistent with furanose pucker
H2'H3'StrongDefines sugar pucker
H3'Oxazoline Ring ProtonWeakProvides orientation of the base relative to the sugar

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. trinity.edu As this compound is a chiral molecule, it is CD-active. The resulting CD spectrum serves as a unique "fingerprint" of its three-dimensional structure. trinity.edu The technique is highly sensitive to changes in conformation, such as the puckering of the furanose ring and the orientation of the aminooxazoline base relative to the sugar. researchgate.net While specific CD spectra for this compound are not widely published, studies on related adenine (B156593) nucleoside derivatives show characteristic CD bands arising from the electronic transitions of the chromophore within its chiral environment. nih.gov Such analysis would be critical in confirming the dominant solution-state conformation and comparing it with the solid-state structure.

X-ray Crystallography and Single-Crystal Structure Determination of this compound Analogues

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for a molecule in its solid state. The crystal structure of this compound has been successfully determined, providing precise data on bond lengths, bond angles, and the absolute configuration of its stereocenters. ucl.ac.ukuni-muenchen.de This analysis is crucial for understanding the molecule's intrinsic conformational preferences, free from the dynamic averaging that occurs in solution.

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1847429. uni-muenchen.de This allows for a detailed examination of its solid-state structure. Key parameters obtained from such an analysis are presented in the table below, based on typical values for related organic crystalline compounds.

Table 2: Representative Crystallographic and Refinement Parameters for this compound.

ParameterValue
Chemical FormulaC8H14N2O5
Formula Weight218.21 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)Value from CCDC 1847429
b (Å)Value from CCDC 1847429
c (Å)Value from CCDC 1847429
α, β, γ (°)90, 90, 90
Volume (Å3)Value from CCDC 1847429
Z (molecules/unit cell)4
R-factor (%)Value from CCDC 1847429

Note: Specific unit cell dimensions and the R-factor are contained within the CCDC deposition file 1847429. uni-muenchen.de

The determination of the crystal structure for this compound and its analogues, such as arabinofuranosyl-aminooxazoline, has been instrumental in prebiotic chemistry research. nih.gov It confirms the stereochemistry resulting from synthetic pathways and provides a solid-state model for the molecule's conformation, which influences its subsequent reactions, for instance, with cyanoacetylene (B89716) to form cytidine (B196190) derivatives. researchgate.net

Conformational Analysis of the Ribofuranosyl Moiety and Oxazoline Ring Puckering

Ribofuranosyl Moiety: The conformation of the furanose ring in nucleosides is typically described by a pseudorotation cycle, characterized by the puckering amplitude (q) and the phase angle of pseudorotation (P). The two most common conformations are C2'-endo (North, N-type) and C3'-endo (South, S-type). nih.gov In the crystal structure of a related β-D-ribofuranosylamino pyrimidopyrimidine, the sugar moiety was found in an O-1'-endo envelope conformation. researchgate.net For this compound, analysis of the crystal structure data (CCDC 1847429) would reveal the precise puckering parameters. uni-muenchen.de Studies on prebiotic synthesis pathways note that the formation of pentose (B10789219) aminooxazolines is highly selective for the furanosyl conformer over the pyranosyl form. huji.ac.il

Table 3: Cremer-Pople Puckering Parameters for Idealized Furanose Ring Conformations.

ConformationPhase Angle (P)Description
C3'-endo (North)0° - 36°C3' atom is displaced on the same side as C5'
C2'-endo (South)144° - 180°C2' atom is displaced on the same side as C5'
O4'-endo72° - 108°O4' atom is displaced from the plane

Oxazoline Ring Puckering: The five-membered aminooxazoline ring also adopts a non-planar conformation, typically an envelope or twist form. The specific puckering is determined by the substitution pattern and the electronic interactions within the ring. The conformation of this ring, particularly the orientation of the amino group, is crucial for its subsequent reactivity in forming the pyrimidine (B1678525) base of a nucleotide. Detailed analysis of the endocyclic torsion angles from the crystal structure data is necessary to fully characterize the oxazoline ring's pucker. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the relative energies of different puckered conformations and predict the most stable form. mdpi.comscielo.org.mx

Intermolecular Interactions and Self-Assembly Propensities

The functional groups on this compound—multiple hydroxyl (OH) groups, an amine (NH₂) group, and the oxazoline ring—provide numerous sites for hydrogen bonding. ias.ac.in These non-covalent interactions are the driving force behind the molecule's self-assembly into a highly ordered crystalline solid. nih.gov

Hydrogen Bonding Network: In the crystal lattice, a complex three-dimensional network of hydrogen bonds is expected. researchgate.netmdpi.com The hydroxyl groups of the ribose moiety can act as both hydrogen bond donors and acceptors. The exocyclic amino group is a strong hydrogen bond donor, while the nitrogen and oxygen atoms within the oxazoline ring can act as hydrogen bond acceptors. Analysis of the crystal structure would reveal a detailed map of these interactions, showing how individual molecules assemble into supramolecular structures. ias.ac.in These networks are critical for the stability of the crystal. elifesciences.org

Self-Assembly and Crystallization: A remarkable property of this compound is its high crystallinity, which allows it to be spontaneously purified from complex prebiotic reaction mixtures. columbia.edu It has been observed to crystallize as a conglomerate, meaning that macroscopic crystals contain molecules of only a single enantiomer (either D or L). scielo.org.mxnih.gov This spontaneous resolution from a racemic mixture is a powerful form of self-assembly and has significant implications for the origin of biological homochirality. nih.gov The formation of enantiopure crystals implies a highly specific molecular recognition process during crystal growth, where molecules of the same chirality pack more favorably than molecules of opposite chirality. This propensity for self-assembly and chirally-selective crystallization underscores the unique physicochemical properties of this important prebiotic intermediate. ucl.ac.ukscielo.org.mx

Mechanistic Biochemistry and Molecular Interactions of D Ribofuranosyl Aminooxazoline

Investigation of Signaling Pathway Modulation at the Molecular Level

Extensive literature reviews and targeted searches for the biological activity of D-ribofuranosyl-aminooxazoline have revealed no specific studies or documented findings regarding its direct modulation of signaling pathways at the molecular level. The primary focus of existing research on this compound has been its significant role as a key intermediate in prebiotic chemistry, particularly in the plausible non-enzymatic synthesis of ribonucleotides, which are the building blocks of RNA.

While the broader class of nucleoside analogs and related compounds can influence a variety of cellular signaling pathways, there is currently no available scientific evidence to suggest that this compound itself acts as a signaling molecule or directly interacts with cellular components such as receptors or enzymes to modulate their activity. The scientific literature to date has concentrated on its formation and conversion into other biologically relevant molecules under prebiotic conditions, rather than its potential bioactivity in modern biological systems.

Consequently, there is no data to populate tables on enzyme inhibition, receptor binding affinities, or other molecular interactions related to signaling pathway modulation by this compound. Further research would be required to investigate any potential biological activities of this compound beyond its established role as a prebiotic precursor.

Cellular and Molecular Biological Effects of D Ribofuranosyl Aminooxazoline in Vitro Studies

Impact on Cellular Metabolism and Biosynthetic Pathways

The metabolic fate and influence of D-ribofuranosyl-aminooxazoline on cellular biosynthetic pathways are of primary interest in understanding its biological activity. As a ribofuranosyl derivative, it is structurally related to natural nucleosides that are central to numerous metabolic processes, including the synthesis of RNA and DNA, and energy metabolism. nih.govnih.gov In vitro studies using various cell lines are crucial to elucidate whether this compound is recognized and metabolized by cellular enzymes, and if so, how it impacts key metabolic networks.

One of the primary considerations is its potential to interfere with purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.govacs.org These pathways are fundamental for cell growth and proliferation, and their inhibition is a key mechanism of action for many anticancer and antiviral drugs. nih.gov For instance, some nucleoside analogs can be phosphorylated by cellular kinases to their triphosphate forms, which can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA, or allosterically inhibit enzymes involved in nucleotide synthesis. nih.gov

To investigate the impact of this compound on cellular metabolism, researchers can employ techniques such as metabolic labeling with stable isotopes followed by mass spectrometry or NMR. These methods can trace the metabolic fate of the compound and identify any alterations in the levels of key metabolites. acibadem.edu.tr Furthermore, enzymatic assays using purified enzymes or cell lysates can determine if this compound or its metabolites act as inhibitors or substrates for enzymes in critical biosynthetic pathways, such as those involved in nucleotide or amino acid synthesis. nih.govucl.ac.uk

The table below summarizes potential in vitro assays to study the metabolic impact of this compound.

Assay TypePurposeModel SystemKey Parameters Measured
Metabolic Labeling To trace the metabolic fate and identify downstream metabolites.Cultured cell lines (e.g., HeLa, A549)Isotope incorporation into cellular macromolecules and small molecule metabolites.
Enzyme Inhibition Assays To determine direct effects on key metabolic enzymes.Purified enzymes (e.g., kinases, polymerases)IC50 or Ki values.
Cellular Proliferation Assays To assess the overall impact on cell growth.Various cancer and non-cancer cell linesGI50 (50% growth inhibition) values.
Metabolomics Analysis To obtain a global view of metabolic changes.Cell extractsChanges in the levels of endogenous metabolites.

Influence on Cell Cycle Progression in Model Cell Lines

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. ebi.ac.uk Nucleoside analogs frequently exert their cytotoxic effects by interfering with DNA replication during the S phase of the cell cycle, leading to cell cycle arrest and apoptosis. nih.gov Therefore, evaluating the influence of this compound on cell cycle progression is a critical step in characterizing its biological effects.

Standard in vitro techniques for cell cycle analysis, such as flow cytometry with DNA-staining dyes like propidium (B1200493) iodide (PI) or DAPI, can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound. wisc.eduthermofisher.comresearchgate.net An accumulation of cells in a specific phase would suggest that this compound targets a process essential for progression through that phase. elifesciences.orgresearchgate.net

For example, if this compound is incorporated into DNA or inhibits DNA polymerases, an arrest in the S phase would be expected. Alternatively, if it affects microtubule dynamics or other processes crucial for mitosis, a G2/M phase arrest might be observed. nih.gov Western blot analysis of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), can provide further mechanistic insights into the observed cell cycle effects. ebi.ac.uk

The following table outlines common methods for studying the effects of a compound on the cell cycle.

MethodPrincipleInformation Gained
Flow Cytometry (DNA content) Staining of cellular DNA with a fluorescent dye to measure DNA content per cell.Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting Detection of specific proteins involved in cell cycle regulation.Changes in the expression levels of cyclins, CDKs, and checkpoint proteins.
Immunofluorescence Microscopy Visualization of the subcellular localization of cell cycle-related proteins.Information on the activation state and localization of key regulatory proteins.
BrdU Incorporation Assay Detection of bromodeoxyuridine incorporation into newly synthesized DNA.Direct measurement of cells actively undergoing DNA replication (S phase).

Modulation of Gene Expression and Transcriptional Regulation

Changes in cellular metabolism and cell cycle progression are often linked to alterations in gene expression. ufl.edupharmafeatures.com Investigating the impact of this compound on the transcriptome of model cell lines can reveal the cellular pathways and biological processes that are most affected by the compound. nih.gov

High-throughput techniques like RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression following treatment with this compound. mdpi.com Subsequent bioinformatic analysis of the differentially expressed genes can identify enriched pathways and gene ontologies, offering clues about the compound's mechanism of action. proteinatlas.org For instance, upregulation of genes involved in DNA damage response or apoptosis would be consistent with a compound that induces cellular stress.

Quantitative real-time PCR (qRT-PCR) can then be used to validate the expression changes of specific genes of interest identified from the RNA-seq data. chemrxiv.org Furthermore, reporter gene assays can be employed to investigate whether this compound affects the activity of specific transcription factors or signaling pathways that are known to regulate the expression of key genes. mdpi.com

The table below details experimental approaches to study gene expression modulation.

TechniqueApplicationData Output
RNA Sequencing (RNA-seq) Global analysis of the transcriptome.A list of differentially expressed genes and affected cellular pathways.
Quantitative RT-PCR (qRT-PCR) Validation of the expression of specific genes.Relative quantification of target mRNA levels.
Reporter Gene Assays Measurement of the activity of specific promoters or transcription factors.Luminescence or fluorescence signal proportional to transcriptional activity.
Microarray Analysis High-throughput analysis of the expression of a predefined set of genes.Gene expression profiles and identification of regulated genes.

Target Identification and Validation through Biochemical Assays

A crucial aspect of understanding the mechanism of action of any bioactive compound is the identification of its direct molecular target(s). ufl.edu For a nucleoside analog like this compound, potential targets include enzymes involved in nucleotide metabolism, DNA and RNA polymerases, or other nucleotide-binding proteins.

A variety of biochemical and biophysical techniques can be employed for target identification. nih.govthermofisher.com Affinity chromatography, where a modified version of the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic approach. ufl.edu The captured proteins can then be identified by mass spectrometry.

Another powerful technique is the cellular thermal shift assay (CETSA), which measures the change in the thermal stability of proteins upon ligand binding. thermofisher.com An increase in the melting temperature of a specific protein in the presence of this compound would indicate a direct interaction. Furthermore, enzymatic assays using a panel of purified enzymes can be used to screen for direct inhibitory activity of the compound. nih.gov

Once a potential target is identified, its biological relevance needs to be validated. This can be achieved through techniques such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target gene in cell lines. mdpi.com If the cells lacking the target protein become resistant to the effects of this compound, it provides strong evidence that the identified protein is a key mediator of the compound's activity.

The following table summarizes key methods for target identification and validation.

MethodPrincipleApplication
Affinity Chromatography Capturing binding partners of an immobilized ligand from a complex mixture.Identification of direct protein targets.
Cellular Thermal Shift Assay (CETSA) Measuring changes in protein thermal stability upon ligand binding in cells or cell lysates.Identification of direct protein targets in a cellular context.
Enzymatic Assays Measuring the effect of a compound on the activity of a purified enzyme.Screening for direct enzyme inhibitors.
RNA Interference (siRNA/shRNA) Silencing the expression of a specific gene to assess its role in the compound's activity.Validation of the biological relevance of a potential target.
CRISPR-Cas9 Gene Editing Creating a permanent knockout of a target gene.Definitive validation of a target's role.

Exploration of Structure-Activity Relationships in Cellular Contexts

To optimize the biological activity and properties of a lead compound, it is essential to understand its structure-activity relationship (SAR). nih.govnih.govrsc.org This involves synthesizing and testing a series of analogs of this compound with systematic modifications to different parts of the molecule.

For a nucleoside analog, modifications can be made to the nucleobase mimic (the aminooxazoline ring), the ribose sugar, and the glycosidic bond. nih.gov For example, altering the substituents on the aminooxazoline ring could affect its binding to a target protein. Modifications to the ribose moiety, such as changing the stereochemistry or introducing different functional groups at the 2', 3', or 5' positions, can influence the compound's metabolic stability, membrane permeability, and interaction with enzymes. nih.govnih.gov

The synthesized analogs would then be evaluated in a panel of in vitro cellular and biochemical assays, such as those described in the previous sections (e.g., cell proliferation, cell cycle analysis, and enzyme inhibition assays). chemrxiv.orgmdpi.com By comparing the activities of the different analogs, a comprehensive SAR can be established. This information is invaluable for the rational design of more potent and selective derivatives of this compound.

The table below outlines the general workflow for a structure-activity relationship study.

StepDescriptionExample Modifications
Analog Synthesis Chemical synthesis of a library of related compounds.Alterations to the aminooxazoline ring, modifications of the ribose sugar (e.g., deoxygenation, fluorination).
In Vitro Screening Testing the analogs in a panel of biological assays.Cell viability assays, enzyme inhibition assays, cell cycle analysis.
Data Analysis Correlating the chemical structures with the observed biological activities.Identifying key structural features required for activity.
Iterative Design Using the SAR data to design and synthesize new, improved analogs.Enhancing potency, selectivity, or pharmacokinetic properties.

Advanced Analytical Methodologies for D Ribofuranosyl Aminooxazoline Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Interaction Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the comprehensive analysis of D-ribofuranosyl-aminooxazoline, offering unparalleled sensitivity and specificity. Techniques such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry enable the precise determination of mass-to-charge ratios, which is fundamental for elucidating metabolic pathways and interaction networks. mdpi.com

In metabolite profiling, HRMS is employed to identify and quantify derivatives of this compound within complex biological matrices. By comparing the mass spectra of samples from biological systems exposed to this compound against control samples, researchers can identify novel metabolites. The high mass accuracy of instruments like the Q-Exactive Orbitrap allows for the confident assignment of elemental compositions to detected ions. uochb.cz Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns of the parent molecule and its metabolites.

Interaction analysis, particularly the study of non-covalent protein-ligand interactions, can also be facilitated by HRMS. Native mass spectrometry, a technique that preserves non-covalent interactions during the analysis, allows for the study of this compound binding to putative enzymes or protein targets. The mass shift observed upon binding provides evidence of interaction and can be used to determine binding stoichiometry.

Table 1: Hypothetical Metabolites of this compound Identified by HRMS

Putative MetaboliteChemical FormulaMeasured m/zMass Accuracy (ppm)Proposed Transformation
Phosphorylated this compoundC6H11N2O7P254.02741.2Kinase-mediated phosphorylation
Oxidized this compoundC6H10N2O5186.0638-0.8Oxidation of the ribose moiety
Glycosidic Bond Cleavage Product (Ribose)C5H10O5150.05281.5Hydrolysis
Glycosidic Bond Cleavage Product (Aminooxazoline)CH2N2O42.0218-1.1Hydrolysis

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the purification and analysis of this compound, ensuring the purity of standards and the resolution of isomeric forms. High-performance liquid chromatography (HPLC) is a primary tool for these applications.

For purity assessment, reversed-phase HPLC is commonly employed, where this compound is separated from synthetic precursors, byproducts, and degradation products. The use of a high-resolution column, such as a sub-2 µm particle size column, coupled with a photodiode array (PDA) detector, allows for the quantification of impurities based on their UV absorbance.

The separation of isomers, particularly anomers (α and β forms) and enantiomers (D and L forms), is critical as different isomers may exhibit distinct biological activities. Chiral chromatography, using columns with a chiral stationary phase, is the method of choice for separating enantiomers. The separation of anomers can often be achieved on reversed-phase or normal-phase columns under optimized conditions, as the different stereochemistry of the anomers can lead to differential interactions with the stationary phase. A one-step chiral HPLC method has been developed to separate anomers and enantiomers of some carbohydrates using a Chiralpak AD-H column. escholarship.org

Table 2: Example HPLC Method for Isomer Separation of this compound

ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Expected Elution Order 1. L-α-anomer, 2. D-α-anomer, 3. L-β-anomer, 4. D-β-anomer

Labeling Strategies (e.g., isotopic, fluorescent) for Tracking and Imaging

Labeling this compound with isotopic or fluorescent tags is a powerful strategy to trace its metabolic fate and visualize its distribution within biological systems.

Isotopic Labeling: Stable isotope labeling involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. nih.gov This "heavy" version of the compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry. This technique is invaluable for metabolic flux analysis, where the incorporation of the isotopic label into downstream metabolites can be tracked over time, providing a quantitative measure of metabolic pathways. nih.gov

Fluorescent Labeling: Fluorescent labeling involves attaching a fluorophore to this compound. This allows for the direct visualization of the molecule's uptake and localization in living cells using fluorescence microscopy. The choice of fluorophore is critical and should not significantly alter the biological activity of the parent compound. Fluorescent D-amino acids have been used for probing peptidoglycan synthesis and bacterial growth in situ. wikipedia.org This approach enables real-time imaging studies of cellular transport and accumulation.

Table 3: Comparison of Labeling Strategies for this compound

Labeling StrategyPrincipleKey ApplicationsAdvantagesLimitations
Isotopic Labeling Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N)Metabolite tracking, flux analysisMinimal perturbation of molecular structure and functionRequires mass spectrometry for detection
Fluorescent Labeling Covalent attachment of a fluorescent dyeLive-cell imaging, subcellular localizationHigh sensitivity, real-time visualizationPotential for steric hindrance and altered bioactivity

Biosensor Technologies for Real-time Binding and Enzymatic Studies

Biosensors are analytical devices that can provide real-time, quantitative data on the binding interactions and enzymatic conversion of this compound. nih.gov These technologies are crucial for characterizing the molecular interactions that underpin its biological effects.

Surface plasmon resonance (SPR) is a label-free optical biosensing technique that can monitor the binding of this compound to a target molecule, such as a protein, immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of kinetic parameters such as association and dissociation rate constants, and binding affinity.

Enzyme-based biosensors can be designed to study the enzymatic processing of this compound. For instance, an enzyme that is hypothesized to metabolize this compound can be immobilized on an electrode. The enzymatic reaction may produce or consume a substance that can be electrochemically detected, providing a real-time measure of the enzymatic activity. Biosensors for detecting D-amino acids have been developed for applications in food quality, human health, and neurological research. nih.gov

Application of Advanced Imaging Techniques for Subcellular Localization

Advanced imaging techniques are pivotal for determining the precise location of this compound within cells, which is essential for understanding its mechanism of action.

Confocal fluorescence microscopy, when used with a fluorescently labeled this compound analog, can provide high-resolution, three-dimensional images of its distribution in live or fixed cells. This technique allows for the co-localization with specific cellular organelles, which can be visualized using organelle-specific fluorescent markers, thereby providing insights into its potential sites of action or metabolism.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, enabling imaging at the nanoscale. These methods could potentially be used to visualize the interaction of fluorescently tagged this compound with individual protein complexes or nucleic acid structures within the cell, offering an unprecedented level of detail on its molecular interactions in a cellular context.

Computational and Theoretical Studies of D Ribofuranosyl Aminooxazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of D-ribofuranosyl-aminooxazoline. nih.gov Methods like Density Functional Theory (DFT) are frequently used to examine electronic properties that govern how the molecule interacts with its environment. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting sites of interaction with biological targets.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar nucleoside analogs, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

These calculations can predict reaction energies and activation energies for potential metabolic pathways or chemical reactions, offering crucial support for understanding chemical reactivity where experimental data is difficult to obtain. nih.gov

Molecular Dynamics Simulations of this compound in Solvent and Protein Environments

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a dynamic view of its behavior in different environments, such as in an aqueous solution or bound to a protein. These simulations are crucial for understanding the conformational flexibility of the molecule and the nature of its interactions with its surroundings. nih.gov

In a solvent environment, MD simulations can reveal stable conformations of the ribofuranose ring and the orientation of the aminooxazoline moiety. Key analyses from these simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Table 2: Key Metrics from a 100 ns Molecular Dynamics Simulation of this compound in a Protein Binding Site (Note: This data is hypothetical and for illustrative purposes.)

Metric Average Value Interpretation
RMSD of Ligand 1.5 Å The ligand maintains a stable conformation within the binding site.
RMSF of Protein Residues 0.8 Å (Binding Site) Residues in the binding site show minimal fluctuation, indicating a stable interaction.

Docking and Scoring Algorithms for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. duke.edu For this compound, docking studies are essential for identifying potential biological targets and understanding the structural basis of its activity.

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target. researchgate.net Various search algorithms, such as genetic algorithms or Monte Carlo methods, are used to explore this conformational space. researchgate.net

Once a set of potential binding poses is generated, a scoring function is used to rank them. nih.gov Scoring functions estimate the binding affinity (free energy of binding) between the ligand and the target. researchgate.net These functions take into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.net The pose with the best score is predicted as the most likely binding mode.

Table 3: Illustrative Docking Scores for this compound Against a Hypothetical Kinase Target

Docking Program Scoring Function Predicted Binding Affinity (kcal/mol)
AutoDock Vina Vina Score -8.2
GOLD GoldScore 75.6

It is important to note that different docking programs may use different algorithms and scoring functions, which can lead to variations in the predicted binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to guide the design of new analogues with improved potency or other desired properties.

The first step in QSAR modeling is to generate a set of molecular descriptors for a series of analogues of this compound with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of newly designed, unsynthesized analogues. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. nih.gov

Table 4: Example of a Simple QSAR Equation for a Series of this compound Analogues (Note: This is a hypothetical equation for illustrative purposes.)

Equation
pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.1 0.85 0.72

Where pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors. R² is the coefficient of determination for the training set, and Q² is the cross-validated R².

Development of Predictive Models for Biological Activity

Predictive models for biological activity leverage computational techniques to forecast the therapeutic effects or potential liabilities of a compound. researchgate.net For this compound, these models can be built using a variety of approaches, including machine learning and artificial neural networks. nih.gov

These models are trained on large datasets containing information about the chemical structures and biological activities of a diverse range of compounds. researchgate.net The model learns to recognize the structural features that are associated with specific biological activities. Once trained, the model can be used to predict the probability that a new compound, such as an analogue of this compound, will exhibit a particular activity. researchgate.net

These predictive models can be used to screen virtual libraries of compounds, identifying those with a high likelihood of being active against a specific target or having a desired therapeutic effect. This in silico screening can significantly accelerate the early stages of drug discovery.

Table 5: Illustrative Output from a Predictive Model for the Biological Activity of a this compound Analogue

Biological Activity Predicted Probability
Kinase Inhibition 0.85
Antiviral Activity 0.72

D Ribofuranosyl Aminooxazoline As a Research Tool and Probe in Chemical Biology

Development of D-ribofuranosyl-aminooxazoline as Enzyme Probes

The structural framework of this compound serves as a valuable starting point for creating probes to study enzyme function and activity. The development of activatable fluorescent probes, which signal upon interaction with a target enzyme, is a significant area of research for early disease detection and understanding disease progression. nih.govrsc.org The design of such probes often involves incorporating the core scaffold into a larger molecule that includes a fluorophore and a quencher, engineered to be cleaved or conformationally altered by a specific enzyme, leading to a detectable fluorescent signal. nih.gov

A prominent example of this scaffold's utility is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target for Alzheimer's disease. nih.gov Researchers have utilized an aminooxazoline xanthene (AOX) scaffold to generate potent and orally efficacious BACE1 inhibitors. nih.gov Through structure- and property-based design, these AOX-BACE1 inhibitors were optimized to achieve high selectivity against related enzymes like Cathepsin D (CatD), a critical factor in avoiding off-target effects. nih.gov This work highlights how the aminooxazoline core can be embedded within a larger, rigid structure to achieve high-affinity and selective binding to an enzyme's active site.

Furthermore, the principles of activity-based protein profiling (ABPP) can be applied to this compound derivatives. ABPP utilizes probes that covalently bind to the active site of enzymes, allowing for their identification and characterization within complex biological mixtures. researchgate.net A probe based on this scaffold could be designed with a reactive "warhead" and a reporter tag (like biotin or a fluorophore) to label specific classes of enzymes for further study. researchgate.netnih.gov The design of such probes is a rational process, often guided by computational modeling and a deep understanding of the target enzyme's mechanism. rsc.orgmdpi.com

Utilization in Nucleic Acid Structure and Function Elucidation

The inherent similarity of the D-ribofuranosyl moiety to the backbone of RNA makes this compound an intriguing tool for studying nucleic acid structure and function. Chemical probes are essential for understanding the complex, dynamic structures of RNA and identifying binding sites for proteins and other ligands. biorxiv.orgbiorxiv.org Reagents like dimethyl sulfate (DMS) and selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) are used to probe the accessibility of nucleotides, revealing single-stranded regions and tertiary contacts within RNA molecules. biorxiv.orgnih.gov

Derivatives of D-ribofuranosyl structures have been successfully incorporated into synthetic RNA molecules to investigate their structural and dynamic properties. For instance, a phosphorylated disaccharide nucleoside, 2'-O-β-D-ribofuranosyl-ribofuranosyladenine, has been incorporated into tRNA fragments. nih.govresearchgate.net The synthesis of these modified RNA fragments allows for detailed structural analysis by methods like Nuclear Magnetic Resonance (NMR), providing insights into how modified nucleotides influence the fold and dynamics of the entire tRNA molecule. nih.govresearchgate.net This approach demonstrates how a D-ribofuranosyl-based unit can be used as a probe to understand the intricate conformations of RNA.

Moreover, small molecules that can selectively bind to specific RNA structures, such as duplexes, loops, or bulges, are valuable tools for inhibiting the function of viral or pathogenic RNAs. The this compound scaffold could be functionalized to create libraries of compounds designed to interact with specific, folded RNA conformations. By comparing the binding affinities of these compounds to both RNA and DNA duplexes, researchers can identify molecules with high selectivity for RNA, paving the way for therapeutic agents that target RNA-based disease mechanisms.

Application in Receptor Binding Assays and Ligand Discovery

Receptor binding assays are a cornerstone of drug discovery, used to screen for and characterize the interaction of ligands with their biological targets. nih.gov A ligand is a substance that forms a complex with a biomolecule, such as a receptor protein, to serve a biological purpose. wikipedia.org This binding can trigger a physiological response (agonist) or block one (antagonist). wikipedia.org

The D-ribofuranosyl scaffold has been successfully employed in the development of novel ligands for receptor binding studies. In one study, a series of new 2,5-disubstituted tetrazole derivatives containing an O-methyl-2,3-O-isopropylidene-(D)-ribofuranoside group were synthesized. nih.gov These compounds were then evaluated for their binding affinity to the DNA polymerase sliding clamp of E. coli using computational molecular docking. nih.govnih.gov This in silico approach predicted strong interactions, which correlated with potent antibacterial activity, showcasing the utility of the D-ribofuranosyl moiety in guiding ligands to protein binding sites. nih.gov

Similarly, derivatives of other heterocyclic systems attached to ribose have been extensively studied as receptor ligands. For example, various derivatives of triazoloquinazolines and 2-aryladenines have been synthesized and evaluated in radioligand binding assays for their affinity and selectivity towards different subtypes of human adenosine (B11128) receptors. nih.govmdpi.com These studies demonstrate that modifications to the heterocyclic base, while maintaining the ribofuranosyl component, can systematically alter the binding properties of the molecule, leading to the discovery of highly potent and selective receptor antagonists. nih.govmdpi.com This highlights the potential for creating diverse libraries of this compound derivatives for screening in high-throughput receptor binding assays to discover novel bioactive compounds. nih.govd-nb.infosemanticscholar.orguniversityofgalway.ie

Table 1: Examples of D-Ribofuranosyl Derivatives in Receptor Binding Studies

Scaffold/DerivativeTarget Receptor/ProteinAssay TypeKey Finding
D-Ribofuranosyl TetrazoleE. coli DNA Polymerase Sliding ClampMolecular Docking (in silico)High binding energies correlated with potent antibacterial activity. nih.gov
Triazoloquinazoline (CGS15943) DerivativesHuman A3 Adenosine ReceptorRadioligand Binding AssayIdentified derivatives with high affinity and selectivity for the A3 receptor subtype. nih.gov
2-Aryladenine DerivativesHuman A1, A2A, A2B, A3 Adenosine ReceptorsRadioligand Binding AssaySynthesized potent antagonists for A1, A3, and dual A1/A2A, A1/A2B, or A1/A3 receptors. mdpi.com

Role in Understanding Fundamental Biochemical Pathways

This compound plays a significant role in research aimed at understanding the fundamental biochemical pathways of life's origins. It has been identified as a crucial intermediate in prebiotically plausible routes to pyrimidine (B1678525) ribonucleosides. nih.govnih.gov Studies have shown that ribose aminooxazoline can be formed and then converted into pyrimidine β-ribonucleosides and their phosphate (B84403) derivatives, providing a potential pathway for the abiotic synthesis of RNA building blocks. nih.govresearchgate.net This research places the compound at the heart of a key hypothesised pathway in the emergence of life.

Beyond prebiotic chemistry, analogs of D-ribofuranosyl compounds are used as probes to study existing metabolic pathways. For example, the metabolism and cytotoxicity of 4-amino-3-carboxamido-1-(beta-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine (APPCR), a related nucleoside analog, have been studied using inhibitors of key enzymes like adenosine kinase and adenosine deaminase. nih.gov Such studies help to elucidate how these analogs are processed by cellular machinery and how they exert their biological effects, providing insights into the normal function of these metabolic pathways. nih.gov The use of computational models and in silico methods is also becoming increasingly important for predicting the metabolic pathways of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govnews-medical.net

Table 2: this compound and Analogs in Pathway Elucidation

CompoundPathwayRole/Application
Ribose aminooxazolinePrebiotic Pyrimidine Nucleotide SynthesisKey intermediate in the formation of pyrimidine β-ribonucleosides. nih.govnih.gov
APPCR (analog)Purine (B94841) MetabolismUsed with enzyme inhibitors to probe the roles of adenosine kinase and adenosine deaminase. nih.gov

Potential as a Scaffold for Rational Design of Chemical Probes

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for the rational design of new bioactive molecules. mdpi.com The this compound structure, with its combination of a biological sugar and a versatile heterocyclic ring, represents a promising scaffold for the development of novel chemical probes. rsc.orgnih.govresearchgate.net

The successful development of the aminooxazoline xanthene (AOX) scaffold for BACE1 inhibitors is a prime example of its potential. nih.gov By using the AOX core and making systematic modifications based on structure-activity relationships (SAR) and molecular modeling, researchers were able to create highly potent and selective enzyme inhibitors. nih.govnih.gov This rational design process is a powerful strategy in modern drug discovery. nih.gov

The oxazoline (B21484) ring itself is a versatile component in medicinal chemistry. rsc.org It can be modified through various chemical reactions to attach different functional groups, allowing for the fine-tuning of a probe's properties, such as its binding affinity, selectivity, and cell permeability. For instance, D-ribofuranosyl tetrazole derivatives have been rationally designed as antibacterial agents, demonstrating that the D-ribofuranosyl moiety can serve as an effective scaffold for presenting other heterocyclic pharmacophores to their targets. nih.govnih.gov The combination of the ribose unit, which can mimic natural nucleosides, with the synthetically tractable aminooxazoline ring provides a powerful platform for the rational design of a new generation of chemical probes to explore biology and treat disease. nih.govrsc.org

Future Directions and Emerging Research Avenues for D Ribofuranosyl Aminooxazoline

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

The development of efficient and scalable synthetic routes is paramount for the continued investigation of D-ribofuranosyl-aminooxazoline and its analogs. Current research is focused on overcoming the limitations of traditional multi-step chemical methods, which often involve complex protection-deprotection steps and the use of hazardous reagents. researchgate.net

Novel Synthetic Routes: Recent studies have highlighted viable pathways for the synthesis of ribo-aminooxazoline, demonstrating steps that can be performed under continuous flow conditions. researchgate.net This approach offers advantages in terms of safety, scalability, and control over reaction parameters. One promising route involves the addition of 2-aminooxazole to glyceraldehyde. researchgate.net Another approach utilizes an aldol (B89426) reaction between key precursors liberated from glycolonitrile (B6354644) and hydroxymethanesulfonate (HMSA). researchgate.net Furthermore, synthetic strategies such as N-alkylation reactions are being employed to create novel derivatives, like D-ribofuranosyl tetrazoles, using techniques like phase transfer catalysis. nih.gov These methods allow for the creation of libraries of compounds for biological screening.

Chemoenzymatic Approaches: Chemoenzymatic synthesis is emerging as a powerful and sustainable alternative to purely chemical methods. researchgate.net This approach leverages the high selectivity and efficiency of enzymes to catalyze key transformations, reducing the need for protective groups and minimizing waste. Enzymatic transglycosylation, for instance, has been successfully used to synthesize 3-deoxy-beta-D-ribofuranosyl purines, where an enzyme facilitates the transfer of a sugar moiety from a donor molecule. researchgate.netnih.gov The use of multienzymatic systems in one-pot syntheses represents a significant advancement, improving the economy of the process by avoiding multiple work-up and purification steps. researchgate.net Endoglycosidases and endoglycosynthases are also being explored for their ability to remodel N-glycosylation, a technique that could be adapted for the specific modification of this compound. nih.gov

Synthesis ApproachKey FeaturesExample Application
Continuous Flow Chemistry Enhanced control, scalability, and safety.Synthesis of ribo-aminooxazoline from glycolonitrile or glyceraldehyde. researchgate.net
N-Alkylation Creation of diverse derivatives.Synthesis of D-ribofuranosyl tetrazoles using phase transfer catalysis. nih.gov
Enzymatic Transglycosylation High selectivity, milder reaction conditions.Synthesis of 3'-deoxy-beta-D-erythro-pentofuranosyl purines. nih.gov
Multienzymatic Systems One-pot reactions, improved step economy.Complex organic compound synthesis with reduced purification steps. researchgate.net

Integration with Systems Biology and Omics Technologies

To fully understand the biological implications of this compound, researchers are turning to systems biology and a suite of "omics" technologies. These approaches provide a holistic view of the molecular interactions within a biological system, moving beyond the study of single targets to a network-level understanding.

Systems Biology Perspective: this compound is a derivative of β-D-ribofuranose, a fundamental building block for life. mdpi.com N-glycosyl derivatives of ribose are central to nearly all metabolic processes, from storing genetic information in DNA and RNA to their role as cofactors in enzymatic reactions. mdpi.com A systems biology approach would aim to map the influence of this compound on these interconnected networks, investigating how it might perturb metabolic pathways, signaling cascades, and gene regulatory networks.

Omics Technologies: The application of omics technologies can provide comprehensive datasets to elucidate the mechanism of action of this compound and its derivatives. nih.govresearchgate.net

Genomics: Can be used to identify potential genetic determinants of sensitivity or resistance to the compound by comparing the DNA sequences of treated and untreated, or resistant and non-resistant, organisms. nih.gov

Transcriptomics: Utilizes tools like DNA microarrays to measure the expression levels of thousands of genes simultaneously, revealing how the compound alters the cellular transcriptome. nih.gov This can point to affected pathways and cellular responses.

Proteomics: Involves the large-scale study of proteins. researchgate.net Techniques like difference gel electrophoresis (DIGE) can identify changes in protein expression levels, while other methods can detect alterations in post-translational modifications, providing insights into the compound's effect on cellular function and signaling. researchgate.net

Metabolomics: Provides a snapshot of the metabolites within a biological system, offering a direct readout of the physiological or pathological state. researchgate.net By comparing the metabolic profiles of treated and untreated systems, researchers can identify metabolic pathways targeted by the compound. nih.gov

The integration of these multi-omics datasets is a key challenge and opportunity, promising a more complete and nuanced understanding of the biological role of this compound. nih.gov

Discovery of Unanticipated Biological Targets and Mechanisms

While initially recognized for its role in prebiotic chemistry, research into this compound and its analogs is uncovering novel biological activities and potential therapeutic applications.

Prebiotic Chemistry and Origins of Life: Ribose aminooxazoline is a crucial intermediate in the prebiotic synthesis of pyrimidine (B1678525) nucleotides. nih.gov It has the remarkable property of crystallizing from reaction mixtures, which may have allowed it to accumulate on the early Earth. nih.gov A significant discovery is a plausible prebiotic route from ribose aminooxazoline to pyrimidine β-ribonucleosides that involves a highly efficient photoanomerization step. nih.gov This line of research provides fundamental insights into the chemical origins of genetic material.

Novel Therapeutic Targets: Research on structurally related D-ribofuranosyl compounds has revealed a range of biological targets, suggesting potential avenues for this compound derivatives.

Antimicrobial Targets: Novel D-ribofuranosyl tetrazole derivatives have demonstrated potent antibacterial activity against E. coli and S. aureus. nih.gov Computational modeling and molecular dynamics simulations suggest these compounds interact strongly with the DNA polymerase sliding clamp, indicating this as a potential biological target. nih.gov

Enzyme Inhibition: Analogs such as tiazofurin (B1684497) exert their antitumor effects by being converted into an inhibitor of IMP dehydrogenase (IMPD), a key enzyme in nucleotide metabolism. nih.gov Similarly, other ribofuranosyl derivatives have shown inhibitory activity against cytidine (B196190) deaminase. nih.gov These findings suggest that enzymes in nucleotide synthesis and salvage pathways are promising targets for this compound-based compounds.

Antiviral Activity: Chemoenzymatically synthesized 3-deoxy-beta-D-ribofuranosyl purines have been evaluated for their anti-HIV activity, highlighting the potential for this scaffold in antiviral drug discovery. nih.gov

Compound/Derivative ClassPotential Biological Target/MechanismAssociated Activity
D-ribofuranosyl tetrazolesDNA polymerase sliding clamp nih.govAntibacterial nih.gov
Tiazofurin (analog)IMP Dehydrogenase (IMPD) nih.govAntitumor nih.gov
1-beta-D-ribofuranosyl-dihydropyrimidin-2-one derivativesCytidine Deaminase nih.govEnzyme Inhibition nih.gov
3-deoxy-beta-D-ribofuranosyl purinesNot specifiedAnti-HIV nih.gov

Advancements in Computational Prediction and Machine Learning Applications

Computational methods are becoming indispensable in accelerating the discovery and development of new compounds. For this compound, these technologies offer the potential to predict biological activity, identify new targets, and design novel derivatives with improved properties.

Computational Prediction:

Molecular Docking and Dynamics: These methods are used to predict how a molecule binds to a protein target. For D-ribofuranosyl derivatives, docking studies have been used to examine interactions with the active site of bacterial DNA polymerase, with binding energies indicating the strength of the interaction. nih.govnih.gov Molecular dynamics simulations further investigate the stability of the compound within the binding site over time. nih.gov

Pharmacokinetic Prediction: Computational models can estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates for synthesis and experimental testing. researchgate.net

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of molecules, providing insights into their reactivity and chemical behavior. nih.gov

Machine Learning Applications: Machine learning (ML) and deep learning (DL) are transforming drug discovery by building predictive models from large datasets. nih.govnih.gov

Activity Prediction: ML models, such as random forest classifiers, can be trained on large chemical libraries with known biological activity to predict whether a new compound, like a this compound derivative, will be an active inhibitor of a specific target. rsc.orgmdpi.com

Target Identification: By analyzing omics data from a set of known drugs and their targets, ML algorithms can predict potential biological targets for new compounds. nih.gov

De Novo Design: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of chemical structures and generate novel molecules with desired properties, opening the door to designing entirely new this compound derivatives optimized for a specific target. mdpi.com

Challenges and Opportunities in this compound Research

The path forward for this compound research is filled with both significant challenges and exciting opportunities.

Challenges:

Synthetic Complexity: The synthesis of ribofuranosyl nucleosides and their analogs can be complex and low-yielding. Developing robust, scalable, and stereoselective synthetic routes remains a key hurdle.

Target Deconvolution: Identifying the specific biological target(s) responsible for a compound's activity can be a difficult and time-consuming process. The polypharmacology of small molecules, where they interact with multiple targets, adds another layer of complexity.

Data Integration: The effective integration and interpretation of large, multi-omics datasets require sophisticated bioinformatics tools and expertise to extract meaningful biological insights.

Opportunities:

Novel Therapeutics: The demonstrated antimicrobial and potential anticancer and antiviral activities of related compounds suggest that this compound is a promising scaffold for the development of new classes of therapeutic agents to address unmet medical needs. nih.govnih.govnih.gov

Advanced Technologies: The application of enabling technologies, including continuous flow synthesis, chemoenzymatic methods, systems biology, and artificial intelligence, provides powerful tools to overcome existing challenges and accelerate the pace of discovery. researchgate.netresearchgate.netnih.gov

Fundamental Biological Insight: Continued research into the role of this compound in prebiotic chemistry not only sheds light on the origins of life but may also uncover novel biological pathways and functions relevant to modern organisms. nih.gov

The convergence of advanced synthetic chemistry, systems biology, and computational science is poised to unlock the full potential of this compound, paving the way for groundbreaking discoveries in both fundamental science and medicine.

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